molecular formula C12H10FN B8157849 3-Fluoro-5-(p-tolyl)pyridine

3-Fluoro-5-(p-tolyl)pyridine

Cat. No.: B8157849
M. Wt: 187.21 g/mol
InChI Key: RKAFXJGTQIIBRT-UHFFFAOYSA-N
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Description

3-Fluoro-5-(p-tolyl)pyridine (C₁₂H₁₀FN, molecular weight: 187.22 g/mol) is a fluorinated pyridine derivative characterized by a fluorine atom at the 3-position and a para-methyl-substituted aryl (p-tolyl) group at the 5-position of the pyridine ring . This compound is commercially available at 95% purity and is cataloged under MFCD33023814, indicating its use in synthetic chemistry and pharmaceutical research . The fluorine atom enhances electronegativity and metabolic stability, while the p-tolyl group contributes to hydrophobic interactions, making it a candidate for drug discovery, particularly in kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name

3-fluoro-5-(4-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c1-9-2-4-10(5-3-9)11-6-12(13)8-14-7-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAFXJGTQIIBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(p-tolyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative of the p-tolyl group to couple with a fluoropyridine derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(p-tolyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Reduction Products: Dihydropyridine derivatives.

Scientific Research Applications

3-Fluoro-5-(p-tolyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(p-tolyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The activity and properties of 3-fluoro-5-(p-tolyl)pyridine are highly sensitive to substituent modifications. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Chemical Relevance Reference
This compound C₁₂H₁₀FN 187.22 3-F, 5-p-tolyl High TNF-α inhibition; drug intermediate
5-Fluoro-3,3'-bipyridine C₁₀H₇FN₂ 174.18 5-F, 3-pyridyl Lower steric bulk; reduced activity
2,3-Difluoro-5-(trifluoromethyl)pyridine C₆H₂F₅N 199.08 2-F, 3-F, 5-CF₃ Herbicidal intermediate; low toxicity
3-Fluoro-5-(piperidin-4-yl)pyridine C₁₀H₁₂FN₂ 194.22 3-F, 5-piperidinyl Potential CNS-targeting pharmacophore
3-Fluoro-5-(2R-pyrrolidinyl)pyridine C₉H₁₀FN₂ 180.19 3-F, 5-(R-pyrrolidinyl) Chiral ligand; catalytic applications

Key Findings:

  • Role of the p-Tolyl Group : Replacement of the p-tolyl group in this compound with bulkier substituents (e.g., 4-chloro, 4-bromo) or electron-donating groups (e.g., 4-methoxy) significantly reduces TNF-α inhibitory activity .
  • Fluorine Position : Compounds with fluorine at the 2-position (e.g., 2,3-difluoro-5-(trifluoromethyl)pyridine) exhibit enhanced herbicidal activity compared to chlorine analogues, highlighting fluorine’s role in tuning reactivity and safety .
  • Heterocyclic Substitutions : Piperidinyl or pyrrolidinyl groups at the 5-position (e.g., 3-fluoro-5-(piperidin-4-yl)pyridine) introduce basic nitrogen centers, enabling interactions with biological targets like ion channels or enzymes .

Electronic and Steric Effects

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-fluoro group increases the pyridine ring’s electron deficiency, enhancing hydrogen-bond acceptor capacity. In contrast, methoxy or methyl groups at the 5-position (e.g., 5-methoxy derivatives in ) reduce electrophilicity, impacting binding affinity .
  • Steric Bulk : Bipyridine analogues (e.g., 5-fluoro-3,3'-bipyridine) lack the p-tolyl group’s steric bulk, leading to weaker hydrophobic interactions in protein binding pockets .

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